

The Chemical Stability of Fenhexamid in Environmental Samples: A Technical Guide

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Compound of Interest		
Compound Name:	Fenhexamid-butyric acid	
Cat. No.:	B12386996	Get Quote

Disclaimer: This technical guide focuses on the chemical stability of Fenhexamid. Extensive literature searches did not yield specific data for a compound named "Fenhexamid-butyric acid." The chemical structure of Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is derived from 1-methylcyclohexanecarboxylic acid, which may be the source of the query's reference to a butyric acid derivative. This document synthesizes the available scientific information on the environmental fate of Fenhexamid.

Introduction

Fenhexamid is a locally systemic, protectant fungicide used to control a range of fungal diseases, particularly Botrytis cinerea, on various crops. Its environmental fate and chemical stability are critical parameters for assessing its potential impact on ecosystems. This guide provides a comprehensive overview of the chemical stability of Fenhexamid in key environmental compartments, including soil and water, under various conditions. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Chemical Properties of Fenhexamid

A summary of the key chemical and physical properties of Fenhexamid is presented in Table 1.

Table 1: Physicochemical Properties of Fenhexamid



Property	Value	Reference
IUPAC Name	2',3'-dichloro-4'-hydroxy-1- methylcyclohexanecarboxanili de	[1]
CAS Name	N-(2,3-dichloro-4- hydroxyphenyl)-1- methylcyclohexanecarboxamid e	[1]
CAS Number	126833-17-8	[2]
Molecular Formula	C14H17Cl2NO2	[2]
Molecular Weight	302.2 g/mol	[2]
Water Solubility	20 mg/L (20°C)	[2]
Vapor Pressure	3 x 10 ⁻⁹ mm Hg (20°C)	[2]
Log Kow	3.51	[2]
рКа	7.3	[2]

Chemical Stability in Aqueous Environments

The stability of Fenhexamid in aqueous systems is influenced by factors such as pH, light, and the presence of microorganisms.

Hydrolytic Stability

Fenhexamid is stable to hydrolysis in sterile aqueous solutions across a range of environmental pH values.[3] Studies have shown that no significant degradation occurs over a 30-day period at 25°C in sterile buffer solutions at pH 5, 7, and 9.[2][4] This indicates that hydrolytic degradation is not a significant dissipation pathway for Fenhexamid in the environment.[3]

Photolytic Degradation



In contrast to its hydrolytic stability, Fenhexamid is susceptible to rapid degradation by photolysis in aqueous solutions.[2] Laboratory studies have demonstrated that solar radiation is a key factor in the breakdown of Fenhexamid in aquatic systems, leading to the mineralization of the phenyl ring.[3]

The photolytic degradation of Fenhexamid follows first-order kinetics and is significantly influenced by the pH of the solution. The degradation rate increases with increasing pH. One study reported an experimental photolytic half-life of 1.0 hour in a sterile aqueous buffered solution at $25 \pm 1^{\circ}$ C.[4] The primary degradation product observed was the benzoxazole of Fenhexamid (M 10, WAK 7004), accounting for up to 23.6% of the applied radioactivity after 1 hour.[4] Over a 15-day period, up to 39.3% of the applied radioactivity was mineralized to carbon dioxide.[4]

Table 2: Photodegradation Rate of Fenhexamid in Aqueous Solution at Different pH Values

рН	Rate Constant (k) (h ⁻¹)	
5.0	2.11 x 10 ⁻²	
6.6	4.47 x 10 ⁻²	
7.3	6.11 x 10 ⁻¹	
9.0	1.69	

Data sourced from a study on the photodegradation kinetics of ¹⁴C-fenhexamid.

Chemical Stability in Soil Environments

The persistence and degradation of Fenhexamid in soil are primarily governed by microbial activity.

Abiotic Degradation in Soil

In the absence of microorganisms, Fenhexamid is stable in soil.[5][6] However, its stability is influenced by soil pH. One study showed that after 101 days in a spiked soil sample, 94% of the active ingredient remained at pH 4, while only 12% and 23% remained at pH 7 and pH 9, respectively.[5][6]



Biodegradation in Soil

Microbial degradation is the primary route of dissipation for Fenhexamid in soil.[7] The rate of biodegradation can be rapid under favorable conditions. The half-life (DT₅₀) of Fenhexamid in soil is reported to be very short, approximately 1 day, when there is good microflora activity.[5] [6] In laboratory aerobic aquatic systems, biodegradation half-lives of 14-24 days have been reported.[2]

A bacterium, Bacillus megaterium, has been isolated from soil and identified as being capable of metabolizing Fenhexamid through the hydroxylation of the cyclohexane ring.[5][6]

Table 3: Persistence of Fenhexamid in Soil at Different pH Levels

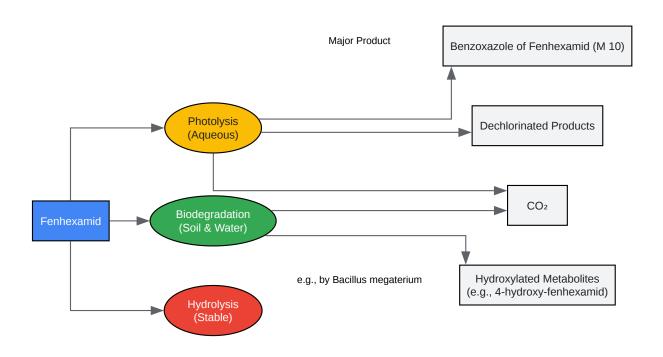
рН	% Remaining after 101 days	Reference
4	94%	[5][6]
7	12%	[5][6]
9	23%	[5][6]

Major Metabolites and Degradation Pathways

The degradation of Fenhexamid in the environment leads to the formation of several metabolites. The primary degradation pathways involve hydroxylation, dechlorination, and mineralization.

Known environmental transformation products of Fenhexamid include Fenhexamid M24 and Fenhexamid M20, a [C-O-C] dimer.[2] In photolysis studies, the main degradation product is the benzoxazole of Fenhexamid (M 10).[4] In soil, hydroxylation of the cyclohexane ring is a key metabolic step.[5][6]





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Caption: Environmental Degradation Pathways of Fenhexamid.

Experimental Protocols

Detailed experimental protocols for assessing the chemical stability of Fenhexamid are outlined in various regulatory guidelines and scientific publications. Below is a summary of typical methodologies.

Hydrolysis Study

- Objective: To determine the rate of abiotic degradation of Fenhexamid in water at different pH values.
- Methodology:
 - Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
 - Add a known concentration of radiolabeled ([14C]) Fenhexamid to each buffer solution.



- Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 30 days).
- At regular intervals, collect samples and analyze for the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection.
- Calculate the hydrolysis half-life using first-order kinetics.

Photolysis Study

- Objective: To determine the rate of degradation of Fenhexamid in water due to exposure to light.
- · Methodology:
 - Prepare sterile aqueous buffer solutions containing a known concentration of [14C] Fenhexamid.
 - Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
 - Maintain a constant temperature (e.g., 25°C).
 - Run a parallel experiment in the dark as a control.
 - At various time points, analyze samples by HPLC to quantify the parent compound and photoproducts.
 - Identify major photoproducts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Calculate the photolysis half-life.

Soil Biodegradation Study

 Objective: To determine the rate and pathway of Fenhexamid degradation in soil under aerobic conditions.

Foundational & Exploratory

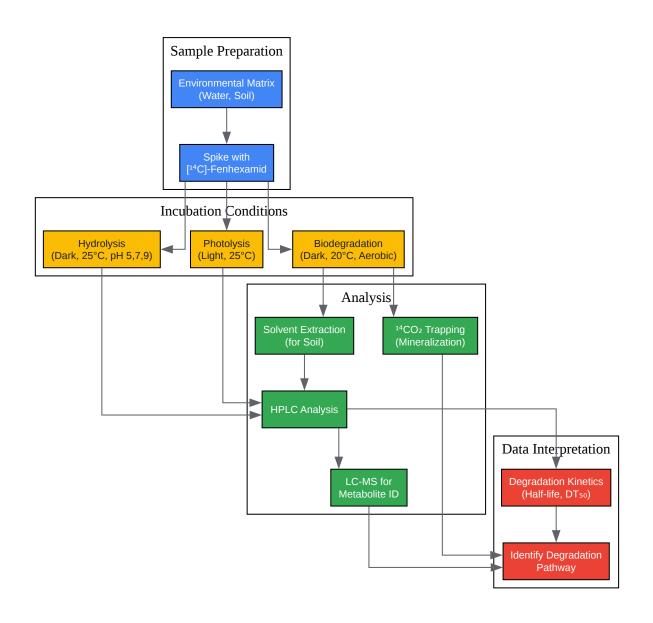




· Methodology:

- Select and characterize representative soil types.
- Treat soil samples with a known concentration of [14C]-Fenhexamid.
- Adjust the soil moisture to a specific level (e.g., 40% of maximum water holding capacity).
- Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) with continuous aeration.
- At regular intervals, extract soil samples with an appropriate solvent (e.g., acetonitrile/water).
- Analyze the extracts by HPLC to determine the concentration of the parent compound and metabolites.
- Determine the amount of evolved ¹⁴CO₂ to assess mineralization.
- Calculate the DT50 (time for 50% dissipation) and DT90 values.





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Caption: General Workflow for an Environmental Stability Study.

Conclusion



Fenhexamid is a fungicide that is stable to hydrolysis but degrades rapidly through photolysis in water and biodegradation in soil. The rate of degradation is significantly influenced by environmental factors such as pH and microbial activity. Understanding these degradation pathways and the resulting metabolites is essential for a thorough environmental risk assessment of this compound. Further research could focus on the stability and potential effects of the identified metabolites in various environmental compartments.

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